2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Description
This compound features a cyclohexanecarboxylic acid core linked via a carbamoyl bridge to a 4,5,6,7-tetrahydro-1-benzothiophene moiety. The benzothiophene subunit is further substituted with a propan-2-yloxy (isopropoxy) carbonyl group. The cyclohexane ring contributes conformational rigidity, while the isopropoxy group may enhance lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
2-[(3-propan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-11(2)26-20(25)16-14-9-5-6-10-15(14)27-18(16)21-17(22)12-7-3-4-8-13(12)19(23)24/h11-13H,3-10H2,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSRNRBBONIKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or benzothiophene moieties, using reagents like alkyl halides or amines.
Scientific Research Applications
2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Mechanism of Action
The mechanism of action of 2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Cyclohexanecarboxylic acid.
- Substituents :
- Carbamoyl linkage to a tetrahydrobenzothiophene ring.
- Isopropoxy carbonyl group on the benzothiophene.
Analog 1 : 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 1026678-38-5)
- Core: Bicyclo[2.2.1]heptane (norbornane) carboxylic acid.
- Substituents: Chloroanilino carbonyl group. 7-oxa bridge (ether linkage).
- The chloro substituent may enhance electrophilic reactivity, differing from the isopropoxy group’s steric and hydrophobic effects .
Analog 2 : 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic Acid (CAS 918306-39-5)
Physicochemical Properties
| Property | Target Compound | Analog 1 (Norbornane Derivative) | Analog 2 (Hydroxyethyl Derivative) |
|---|---|---|---|
| Molecular Weight | ~435.5 g/mol (estimated) | ~309.7 g/mol | ~257.3 g/mol |
| Lipophilicity (LogP) | High (due to isopropoxy group) | Moderate (chloro substituent) | Low (hydroxyethyl group) |
| Solubility | Low in water | Moderate in polar solvents | High in polar solvents |
Data inferred from structural analogs and thermodynamic properties of cyclohexane derivatives .
Biological Activity
The compound 2-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiophene moiety, which is known for its diverse biological activities.
- A cyclohexanecarboxylic acid component that may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, including:
- GPCR Modulation : The compound may act as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in neurological functions and disorders .
- Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds:
- Cytotoxicity Assays : In vitro studies demonstrate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential anti-cancer properties.
- Neuroprotective Effects : Research has shown that similar benzothiophene derivatives can protect neuronal cells from oxidative stress .
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Neuroprotection | Protects against oxidative damage |
Case Studies
- Study on mGluR Modulation : A study explored the conformational dynamics of cyclohexane derivatives as mGluR modulators. The results indicated that specific structural features are crucial for binding affinity and efficacy .
- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of benzothiophene derivatives on various cancer cell lines. The findings highlighted the potential for these compounds to serve as lead structures for developing anti-cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
